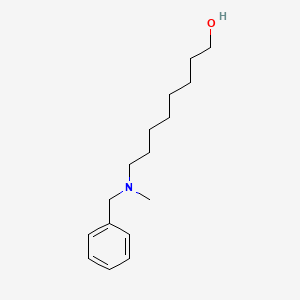

8-(N-Benzyl-N-methylamino)octan-1-ol

Description

Contextualization within N-Alkylated Amino Alcohol Architectures

N-alkylated amino alcohols are a significant class of organic compounds characterized by the presence of both an amino group and a hydroxyl group. These functionalities are connected by an alkyl chain. The nitrogen atom in these molecules is substituted with one or more alkyl or aryl groups, leading to primary, secondary, or tertiary amines.

8-(N-Benzyl-N-methylamino)octan-1-ol is a specific example of a tertiary N-alkylated amino alcohol. Its structure consists of an eight-carbon chain (octane), with a hydroxyl group (-OH) at one end (position 1) and a tertiary amino group at the other end (position 8). The nitrogen atom of the amino group is bonded to a methyl group (-CH3) and a benzyl (B1604629) group (-CH2C6H5).

The general structure of N-alkylated amino alcohols allows for a wide range of structural diversity, which in turn leads to a variety of chemical and physical properties. The length and branching of the alkyl chain, the substitution pattern on the nitrogen atom, and the relative positions of the amino and hydroxyl groups all contribute to the specific characteristics of each compound. These compounds are of interest in various fields of chemical synthesis and materials science due to their dual functionality. beilstein-journals.orgnih.gov

Historical Perspective of this compound Synthesis and Exploration

While a detailed historical record specifically for the synthesis of this compound is not extensively documented in dedicated publications, its preparation falls under the general and well-established methods for the synthesis of N-alkylated amino alcohols. The exploration of such compounds is driven by the broader interest in bifunctional molecules for various applications.

The synthesis of N-alkylated amino alcohols can be approached through several established routes in organic chemistry. One common method is the reductive amination of a corresponding aldehyde or ketone with an appropriate amine, followed by reduction of the resulting imine. google.com For this compound, this could theoretically involve the reaction of 8-oxooctan-1-ol with N-benzyl-N-methylamine in the presence of a reducing agent.

Another prevalent method is the N-alkylation of a primary or secondary amine with a suitable alkyl halide. acs.org In the context of this compound, a potential synthetic pathway could involve the reaction of 8-aminooctan-1-ol with benzyl chloride and a methylating agent, or the reaction of N-methyl-8-aminooctan-1-ol with benzyl chloride.

The development of catalytic systems, including the use of transition metals, has further refined the synthesis of N-alkylated amines and amino alcohols, offering more efficient and selective routes. nih.govresearchgate.net These methods often aim to produce the target compounds in good yield with minimal byproducts. google.com

Structural Significance and Functional Group Interplay in this compound

The chemical behavior and physical properties of this compound are a direct result of the interplay between its constituent functional groups: the primary hydroxyl group, the tertiary amino group, the long alkyl chain, the benzyl group, and the methyl group.

Primary Hydroxyl Group (-OH): Located at the terminus of the octyl chain, the hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This imparts a degree of hydrophilicity to the molecule and provides a reactive site for various chemical transformations such as esterification, etherification, and oxidation.

Tertiary Amino Group (-N(CH₃)(CH₂C₆H₅)): The tertiary amine is a basic and nucleophilic center. The presence of both a small methyl group and a bulkier benzyl group on the nitrogen atom influences its steric environment and reactivity. The lone pair of electrons on the nitrogen atom can participate in acid-base reactions and nucleophilic attacks.

Octyl Chain (-(CH₂)₈-): The eight-carbon aliphatic chain is nonpolar and hydrophobic. This long hydrocarbon tail contributes to the lipophilicity of the molecule, influencing its solubility in organic solvents and its potential to interact with nonpolar environments. nist.govpublisso.de

Benzyl Group (-CH₂C₆H₅): The benzyl group consists of a phenyl ring attached to a methylene (B1212753) bridge. This group introduces aromatic character to the molecule and contributes to its steric bulk. The phenyl ring can engage in π-stacking interactions.

Methyl Group (-CH₃): The methyl group is a small, nonpolar alkyl substituent on the nitrogen atom.

The interplay of these functional groups results in a molecule with dual characteristics. The polar hydroxyl and amino groups provide sites for specific chemical interactions, while the long, nonpolar octyl chain and the aromatic benzyl group dominate its physical properties, such as solubility and melting/boiling points.

Table 1: Structural Components and Their Significance

| Structural Component | Functional Group | Key Characteristics |

|---|---|---|

| Octan-1-ol moiety | Primary Alcohol | Polar, hydrogen bonding, reactive site |

| N-Benzyl-N-methylamino moiety | Tertiary Amine | Basic, nucleophilic, sterically hindered |

| Octyl chain | Alkane | Nonpolar, hydrophobic, contributes to lipophilicity |

| Benzyl group | Aromatic | Steric bulk, potential for π-stacking |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Molecular Formula | C₁₆H₂₇NO | Based on structural components |

| Molecular Weight | 249.40 g/mol | Sum of atomic weights |

| Appearance | Likely a liquid or low-melting solid at room temperature | Based on similar long-chain amino alcohols |

| Solubility | Soluble in organic solvents, limited solubility in water | Due to the long hydrophobic octyl chain and benzyl group |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[benzyl(methyl)amino]octan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-17(15-16-11-7-6-8-12-16)13-9-4-2-3-5-10-14-18/h6-8,11-12,18H,2-5,9-10,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBBLPDSZBZGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCCCO)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 8 N Benzyl N Methylamino Octan 1 Ol

Reactions Involving the Tertiary Amine Functionality of 8-(N-Benzyl-N-methylamino)octan-1-ol

The tertiary amine moiety, characterized by a nitrogen atom bonded to a benzyl (B1604629) group, a methyl group, and the octanol (B41247) chain, is nucleophilic and basic, making it susceptible to a variety of reactions.

Quaternization Reactions of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the tertiary amine in this compound allows it to act as a nucleophile and react with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, converts the neutral amine into a positively charged quaternary ammonium ion. researchgate.net

A common method for this transformation involves the reaction with alkyl halides, such as methyl iodide or benzyl bromide. The general reaction involves the SN2 attack of the amine on the alkyl halide. For instance, the reaction of N,N-dimethylbenzylamine with long-chain n-alkylbromides is a well-established method for preparing benzalkonium bromides, a class of cationic surfactants. jcu.cz Similarly, this compound can be expected to react with various alkylating agents to yield the corresponding quaternary ammonium salts. The reaction of N,N-dimethylalkylamines with benzyl chloride has also been studied, providing another analogous pathway for quaternization. researchgate.net

Table 1: Representative Quaternization Reactions

| Alkylating Agent | Product |

| Methyl Iodide | 8-(N-Benzyl-N,N-dimethylamino)octan-1-ol iodide |

| Ethyl Bromide | 8-(N-Benzyl-N-ethyl-N-methylamino)octan-1-ol bromide |

| Benzyl Chloride | 8-(N,N-Dibenzyl-N-methylamino)octan-1-ol chloride |

This table presents hypothetical products based on established quaternization reactions of analogous tertiary amines.

Amine-Catalyzed Reactions (e.g., Esterification, Transesterification, Hydrogenation)

The tertiary amine functionality in this compound can act as a catalyst in various organic transformations due to its basic and nucleophilic nature.

Esterification and Transesterification: Tertiary amines are known to catalyze esterification and transesterification reactions. echemi.com In the context of ester formation from an acid chloride and an alcohol, tertiary amines can function as catalysts. researchgate.netacs.org The mechanism can be complex, potentially involving nucleophilic catalysis where the amine attacks the acylating agent to form a highly reactive acylammonium intermediate, or general base catalysis where the amine deprotonates the alcohol to increase its nucleophilicity. The spatial proximity of the tertiary amine and the hydroxyl group in this compound could potentially facilitate intramolecular catalysis in certain reactions. The use of low boiling point organic amines has been explored for transesterification in biodiesel production. researchgate.netacs.org

Hydrogenation: Tertiary amines can also play a role in catalytic hydrogenation reactions. They can act as hydrogen donors and electronic stabilizers in the heterogeneous transfer hydrogenation of alkynes. acs.org While the direct catalytic role of this compound in hydrogenation is not specifically documented, its tertiary amine moiety suggests it could participate in such catalytic systems. The hydrogenation of unactivated enamines to tertiary amines has been shown to be more effective with rhodium complexes of electron-deficient phosphines. nih.gov The catalytic hydrogenation of amides is another area where amine catalysis is relevant. u-tokyo.ac.jpacsgcipr.org

N-Oxidation Chemistry

The nitrogen atom of the tertiary amine in this compound can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA). pearson.com

The reaction with hydrogen peroxide is a common and environmentally friendly method for the N-oxidation of tertiary amines. google.comgoogle.com The process can sometimes be accelerated by catalysts. The oxidation of long-chain alkyl tertiary amines with hydrogen peroxide can present challenges such as gel formation, which can be mitigated by controlling reaction conditions. google.com A review of the synthesis of tertiary amine N-oxides highlights various oxidizing agents and catalytic systems. asianpubs.orgepa.gov

Table 2: Common Oxidizing Agents for N-Oxidation of Tertiary Amines

| Oxidizing Agent | Typical Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst. rsc.orgresearchgate.net |

| Peroxy Acids (e.g., mCPBA) | Organic solvent such as dichloromethane (B109758) or chloroform. |

| Ozone (O₃) | Can be used for the oxidation of tertiary amines. google.com |

Reactions Involving the Primary Alcohol Functionality of this compound

The primary alcohol group at the end of the octyl chain provides another site for chemical modification, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification: The primary alcohol of this compound can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is typically catalyzed by an acid or can be promoted by a coupling agent. The reaction of esters with amines, known as aminolysis, can lead to the formation of amides. chemistrysteps.com

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Given the presence of the basic tertiary amine, careful selection of the base is necessary to avoid quaternization of the amine.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of the tertiary amine functionality requires the use of selective oxidation methods to avoid N-oxidation or other side reactions.

Oxidation to Aldehydes: Selective oxidation to the aldehyde can be achieved using mild oxidizing agents. A particularly effective method for the chemoselective oxidation of primary alcohols in the presence of other functional groups is the use of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or by using a copper(I)/TEMPO catalyst system with air as the oxidant. organic-chemistry.orgnih.govnih.govacs.org This method is known for its high selectivity for primary alcohols and its compatibility with a wide range of functional groups, including amines. researchgate.netnih.gov

Table 3: Selective Oxidation of the Primary Alcohol

| Target Product | Reagent/Catalyst System |

| Aldehyde | TEMPO/NaOCl acs.org |

| Aldehyde | (bpy)CuI/TEMPO/Air nih.gov |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) organic-chemistry.org |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) savemyexams.com |

Nucleophilic Substitution Reactions at the Octanol Chain

The primary alcohol of this compound can readily participate in nucleophilic substitution reactions. These transformations are fundamental in organic synthesis, allowing for the introduction of a wide variety of functional groups at the terminus of the octyl chain.

One of the most common transformations is the conversion of the alcohol to an alkyl halide. This can be achieved using standard halogenating agents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The resulting 8-halo-N-benzyl-N-methyloctan-1-amine is a versatile intermediate for further nucleophilic substitutions.

Another important reaction is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, like sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form an ether. This reaction allows for the introduction of a variety of alkyl or aryl groups onto the oxygen atom.

Esterification is another key reaction of the primary alcohol. In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides) to form the corresponding esters. This reaction is often reversible and driven to completion by removing water.

| Reaction Type | Reagents | Product | Significance |

| Halogenation | SOCl₂, PBr₃ | 8-halo-N-benzyl-N-methyloctan-1-amine | Versatile intermediate for further substitutions |

| Williamson Ether Synthesis | 1. NaH 2. R-X | 8-(alkoxy)-N-benzyl-N-methyloctan-1-amine | Introduction of various ether functionalities |

| Esterification | R-COOH, acid catalyst | 8-(acyloxy)-N-benzyl-N-methyloctan-1-amine | Formation of ester derivatives |

Dual Functional Group Reactivity in this compound

The presence of both an amine and an alcohol in the same molecule opens up possibilities for reactions that involve both functional groups, leading to the formation of cyclic structures or enabling unique catalytic activities.

Intramolecular Cyclization Pathways

Intramolecular reactions in this compound can lead to the formation of heterocyclic compounds. One plausible pathway is the intramolecular cyclization to form a nine-membered ring containing nitrogen, specifically an N-benzyl-N-methyloctahydro-1H-azocine. This transformation would likely proceed via an intramolecular nucleophilic substitution, where the hydroxyl group, after conversion to a good leaving group (e.g., a tosylate), is displaced by the internal tertiary amine. The formation of such a medium-sized ring can be challenging due to entropic factors and potential transannular strain, often requiring specific reaction conditions to favor cyclization over intermolecular polymerization.

Another potential intramolecular reaction involves the N-benzyl group itself. Under certain conditions, such as in the presence of a strong base, deprotonation of the benzylic position could occur, followed by an intramolecular attack on an electrophilic center within the same molecule. While less common for this specific structure, similar dearomatizing anionic cyclizations have been observed in related N-benzyl-N-methyl systems.

Bifunctional Catalytic Systems (e.g., Chelation-Assisted Reactions)

The dual functional groups of this compound make it a potential candidate for use in bifunctional catalytic systems. In such systems, one functional group (e.g., the amine) could act as a Lewis base to activate a nucleophile, while the other functional group (the alcohol) could act as a Lewis acid or a proton donor to activate an electrophile. This cooperative action can enhance reaction rates and selectivities.

Furthermore, the molecule can act as a chelating ligand for metal catalysts. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable complex. This chelation can influence the stereochemistry and reactivity of reactions catalyzed by the metal. For instance, in a metal-catalyzed reaction, the substrate could be brought into close proximity to the catalytic center through coordination with the amino alcohol ligand, leading to enhanced reaction efficiency and control. Amino alcohols are known to be effective ligands in various catalytic transformations, including asymmetric synthesis.

Derivatization Strategies for this compound

The functional handles of this compound provide ample opportunities for derivatization, enabling the synthesis of a wide array of new molecules with potentially interesting properties and applications.

Synthesis of Novel Analogs and Homologs

Novel analogs of this compound can be synthesized by modifying either the N-benzyl or N-methyl groups, or by altering the length of the octanol chain. For instance, the N-benzyl group can be replaced with other substituted benzyl groups or different aromatic or aliphatic moieties through debenzylation followed by N-alkylation. Similarly, the N-methyl group could be exchanged for other alkyl groups.

Homologs with shorter or longer alkyl chains between the amine and alcohol can be prepared through multi-step synthetic sequences, starting from different amino alcohols or by chain extension or shortening reactions. For example, starting with a shorter amino alcohol, the chain could be extended using reactions like the Wittig reaction followed by reduction.

Preparation of Complex Molecular Architectures from this compound

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, such as dendrimers and polymers.

Dendrimers are highly branched, well-defined macromolecules. This compound could potentially serve as a core molecule in a divergent dendrimer synthesis approach. The hydroxyl group could be functionalized with multiple reactive sites, and subsequent generations of branching units could be added. Alternatively, it could be used as a branching unit itself in a convergent synthesis, where pre-synthesized dendritic wedges are attached to the functional groups of the core. The tertiary amine could also be a site for further functionalization or quaternization to introduce positive charges.

Mechanistic Investigations of Reactions Involving 8 N Benzyl N Methylamino Octan 1 Ol

Elucidation of Reaction Pathways for 8-(N-Benzyl-N-methylamino)octan-1-ol Synthesis

No specific synthetic routes or mechanistic pathways for the formation of this compound are detailed in the available literature.

Detailed Studies on Transformations of this compound

Isotope Effect Studies for Reaction Mechanism Determination:No isotope labeling studies to elucidate the reaction mechanisms of this compound have been reported.

Efforts to populate the requested data tables with detailed research findings were unsuccessful due to this lack of specific information.

Computational and Theoretical Chemistry Studies on 8 N Benzyl N Methylamino Octan 1 Ol

Electronic Structure and Molecular Orbital Analyses of 8-(N-Benzyl-N-methylamino)octan-1-ol

The electronic structure of this compound is fundamentally governed by the interplay of its constituent functional groups: the tertiary amine, the aromatic benzyl (B1604629) ring, the flexible octanol (B41247) chain, and the terminal hydroxyl group. Molecular orbital (MO) analysis provides a quantum mechanical picture of the electron distribution and energy levels within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the tertiary amine and the π-system of the benzyl group, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is likely distributed over the antibonding orbitals of the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. Density functional theory (DFT) calculations are commonly employed to determine these orbital energies and distributions. nih.govsemanticscholar.org

Table 1: Illustrative Molecular Orbital Properties of this compound (Hypothetical Data)

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Conformational Landscape and Energy Minima of this compound

The conformational flexibility of this compound is considerable, owing to the numerous rotatable single bonds in its structure. The long octanol chain can adopt various folded and extended conformations, while rotations around the C-N and N-benzyl bonds introduce further complexity. researchgate.net Computational methods are essential for mapping this complex potential energy surface to identify stable conformers (energy minima) and the transition states that connect them.

Studies on simpler, related molecules provide a basis for understanding this landscape. For instance, n-octanol's alkyl chain is known to favor an unfolded, linear conformation in its crystalline state. researchgate.net For benzylamine, different conformers arise from the rotation of the amino group relative to the aromatic plane, with low energy barriers allowing for easy interconversion. researchgate.net

For this compound, a systematic conformational search using molecular mechanics or semi-empirical methods, followed by geometry optimization of low-energy structures with higher-level DFT calculations, can reveal the most probable shapes the molecule will adopt. These studies would likely show a competition between unfolded alkyl chain conformations, which minimize steric hindrance, and more compact structures that might be stabilized by weak intramolecular interactions.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the reactivity of molecules. whiterose.ac.ukmdpi.com By calculating the electron density, DFT can derive various properties and descriptors that correlate with experimental observations of chemical behavior. For this compound, DFT can be used to model its reactivity towards different chemical agents.

Key applications include the calculation of:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen and the hydrogens on the carbon adjacent to the nitrogen, highlighting potential sites for nucleophilic attack or deprotonation.

Atomic Charges: Calculating the partial charges on each atom helps to quantify the polarity of bonds and identify reactive centers.

Fukui Functions: These functions are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. nih.gov

These DFT-based predictions are invaluable for understanding reaction mechanisms and designing new synthetic pathways. whiterose.ac.ukresearchgate.net

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into transition states and reaction kinetics that are often difficult to obtain experimentally. mit.edu

A characteristic reaction for tertiary amines like this compound is the Hofmann elimination. This reaction occurs after the amine is converted into a quaternary ammonium (B1175870) salt (e.g., by reaction with methyl iodide), followed by treatment with a strong base like silver oxide. libretexts.orgwikipedia.org The reaction proceeds via an E2 mechanism, and computational chemistry is ideally suited to study its transition state.

For the quaternary ammonium derivative of this molecule, elimination can theoretically produce different alkenes. Computational modeling can characterize the transition state for each possible elimination pathway. Due to the steric bulk of the trialkylamine leaving group, the base will preferentially abstract the most accessible proton. wikipedia.orgmasterorganicchemistry.com DFT calculations can be used to locate the transition state structures, confirm they are true first-order saddle points by frequency analysis (i.e., they have exactly one imaginary frequency), and calculate their activation energies. amazonaws.com Such calculations would predict that the "Hofmann product," the less substituted alkene (oct-7-en-1-ol), would be the major product due to a lower-energy transition state arising from reduced steric hindrance. masterorganicchemistry.com

Beyond elimination reactions, DFT can be used to model the energy profiles of other fundamental processes. For example, the C-H bonds at the benzylic position and on the N-methyl group are potential sites for radical reactions. Synergistic catalysis involving single electron transfer (SET) and hydrogen atom transfer (HAT) has been shown to control the regioselectivity of C-H functionalization in benzylamines. rsc.org

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that can be used to build quantitative structure-reactivity relationships (QSRR). These descriptors help to correlate a molecule's structure with its chemical reactivity or biological activity. researchgate.netacs.org

For this compound, a range of descriptors can be calculated to predict its behavior.

Table 2: Key Quantum Chemical Descriptors and Their Significance (Hypothetical Data)

| Descriptor | Calculated Value (Illustrative) | Significance in Reactivity |

|---|---|---|

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron; related to electron-donating ability. |

| Electron Affinity (A) | 0.5 eV | Energy released upon gaining an electron; related to electron-accepting ability. |

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution; calculated as (I-A)/2. |

| Electronegativity (χ) | 3.35 eV | Power of an atom to attract electrons; calculated as (I+A)/2. |

These descriptors, derived from the HOMO and LUMO energies, provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical environments, such as its potential as a corrosion inhibitor or its interactions in a biological system. nih.govresearchgate.net

8 N Benzyl N Methylamino Octan 1 Ol As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of N-Heterocyclic Compounds

There is no available data in the scientific literature describing the use of 8-(N-Benzyl-N-methylamino)octan-1-ol as a starting material or intermediate for the synthesis of N-heterocyclic compounds. While amino alcohols, in general, can be versatile precursors for such transformations, no specific examples or methodologies involving this long-chain amino alcohol have been reported.

Application in Polymer Chemistry as a Monomer or Modifier

There is no evidence in the published literature to suggest that this compound has been utilized as a monomer for polymerization or as a modifier to alter the properties of existing polymers. The presence of a hydroxyl and a tertiary amine group could theoretically allow for its incorporation into polymer chains, but no such research has been made public.

Utility in the Development of New Catalytic Systems

No studies have been found that explore the use of this compound or its derivatives in the development of new catalytic systems. While amino alcohols can sometimes serve as ligands for metal catalysts or as organocatalysts themselves, the potential of this specific compound in catalysis remains unexplored in the available scientific literature.

Integration into Supramolecular Assemblies

The formation of supramolecular assemblies relies on non-covalent interactions between molecules. Although the structure of this compound possesses functionalities capable of such interactions, there are no published reports on its integration into well-defined supramolecular structures.

Advanced Analytical Methodologies in 8 N Benzyl N Methylamino Octan 1 Ol Research

Spectroscopic Techniques for Characterizing Reaction Progress and Product Elucidation

Spectroscopic methods are indispensable for monitoring the conversion of reactants to products and for the detailed structural analysis of the final compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 8-(N-Benzyl-N-methylamino)octan-1-ol. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals, especially in a molecule with a flexible octanol (B41247) chain and multiple N-substituents. bmrb.ioresearchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings through bonds, allowing for the mapping of adjacent protons along the octanol backbone and within the benzyl (B1604629) group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, definitively assigning the proton signal to its corresponding carbon. bmrb.io

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connectivity between the benzyl group, the methyl group, and the octanol chain via the nitrogen atom. bmrb.io For instance, a correlation between the N-methyl protons and the benzylic carbon (and vice versa) would confirm the N-substitution pattern.

Solid-State NMR (ssNMR): For reaction mixtures that are heterogeneous or involve crystalline intermediates, ssNMR can provide structural information without the need for dissolution, offering insights into reaction progress in situ.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Technique | Correlating Nuclei (¹H → ¹³C or ¹H → ¹H) | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | H-1 ↔ H-2 (Octanol Chain) | Shows connectivity along the alkyl chain. | Confirms the octanol backbone structure. |

| HSQC | N-CH₃ (¹H) ↔ N-CH₃ (¹³C) | Assigns the carbon signal for the N-methyl group. | Unambiguous assignment of directly bonded C-H pairs. |

| HMBC | N-CH₂-Ph (¹H) ↔ C-8 (Octanol Chain) | Shows connectivity of the benzyl group to the nitrogen, which is bonded to the C-8 of the octanol chain. | Confirms the overall molecular framework and attachment points. |

| HMBC | H-8 (Octanol Chain) ↔ N-CH₃ (¹³C) | Shows connectivity between the octanol chain and the N-methyl group via the nitrogen atom. | Verifies the tertiary amine structure. |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.com In the synthesis of this compound, HRMS is crucial for confirming the identity of the final product by matching its exact mass to the calculated theoretical mass.

Furthermore, HRMS is a powerful tool for mechanistic studies. By analyzing the reaction mixture at different time points, it is possible to detect and identify transient intermediates and byproducts. acs.org For example, in a reductive amination synthesis, HRMS could be used to detect the presence of an intermediate iminium ion, providing direct evidence for the proposed reaction pathway. This capability is vital for optimizing reaction conditions and understanding the formation of impurities. nsf.gov

Chromatographic Methods for Purity Assessment of Synthetic Products and Reaction Monitoring

Chromatography is essential for separating the components of a mixture, making it the primary method for assessing the purity of synthesized this compound and for monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for purity analysis. A reversed-phase column can effectively separate the relatively nonpolar product from more polar starting materials or byproducts. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov

Gas Chromatography (GC): Given the volatility of the compound, GC can also be employed for purity assessment, often coupled with a mass spectrometer (GC-MS) for peak identification.

Mixed-Mode Chromatography: For purification, advanced techniques like mixed-mode chromatography can be highly effective. Resins containing ligands similar in structure to the target molecule, such as N-benzyl-N-methyl ethanol (B145695) amine, can offer superior separation by utilizing a combination of ionic, hydrophobic, and hydrogen-bonding interactions. nih.gov This allows for the efficient removal of structurally similar impurities.

Reaction monitoring is typically performed by taking small aliquots from the reaction mixture over time and analyzing them by HPLC or GC to measure the disappearance of reactants and the appearance of the product.

Table 2: Chromatographic Methods for Analysis of this compound

| Method | Stationary Phase (Example) | Mobile Phase (Example) | Application |

|---|---|---|---|

| HPLC | C18 Silica | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Purity assessment and reaction monitoring. |

| GC-MS | DB-5 (5% Phenyl-methylpolysiloxane) | Helium (Carrier Gas) | Purity assessment and identification of volatile impurities. |

| Mixed-Mode Chromatography | N-benzyl-N-methyl ethanol amine ligand | pH and Salt Gradient Elution | Preparative purification. |

X-Ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov While obtaining suitable single crystals of a flexible, long-chain molecule like this compound can be challenging, forming a salt or derivative with a more rigid counter-ion (e.g., a hydrochloride salt or a p-toluenesulfonate ester) can facilitate crystallization.

Once a crystal structure is obtained, it provides precise information on bond lengths, bond angles, and torsional angles. royalsocietypublishing.org This data reveals the preferred conformation of the molecule in the crystalline state. Most importantly, if a chiral version of the molecule or its derivative is synthesized, X-ray crystallography can unambiguously determine its absolute stereochemistry (the R/S configuration at any chiral centers). rsc.org This is achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure. researchgate.net

Chiroptical Spectroscopy for Enantioselective Synthesis Research

Should the synthesis of a chiral analogue of this compound be undertaken, chiroptical spectroscopy becomes an essential analytical tool. These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's stereochemistry. It can be used to quickly assess the enantiomeric purity of a sample and can sometimes be used to assign the absolute configuration by comparing the experimental spectrum to theoretical calculations or to the spectra of known compounds. rsc.org

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and is also used for stereochemical analysis.

In the context of enantioselective synthesis, these methods are crucial for determining the enantiomeric excess (e.e.) of the product, which is a key measure of the success of an asymmetric reaction. nih.gov This allows researchers to rapidly screen catalysts and optimize reaction conditions to favor the formation of one enantiomer over the other.

Future Research Trajectories for 8 N Benzyl N Methylamino Octan 1 Ol in Chemical Science

Exploration of Novel Reaction Pathways for 8-(N-Benzyl-N-methylamino)octan-1-ol

The dual functionality of this compound opens avenues for exploring a variety of new chemical transformations. The primary alcohol can undergo typical oxidation, esterification, and etherification reactions, while the tertiary amine offers sites for quaternization and oxidation to an N-oxide. Future research could focus on intramolecular reactions, leveraging the eight-carbon chain to facilitate macrocyclization, potentially leading to novel crown ethers or cryptands with unique host-guest properties.

Furthermore, the N-benzyl group is susceptible to catalytic hydrogenolysis, which could serve as a deprotection strategy to yield the secondary amine, 8-(methylamino)octan-1-ol, a valuable intermediate for further functionalization. The selective transformation of one functional group while preserving the other will be a key area of investigation, enabling the synthesis of a diverse library of derivatives. For instance, selective oxidation of the alcohol would yield an amino acid precursor, while protection of the alcohol would allow for transformations at the amine center. The exploration of tandem reactions, where both the alcohol and amine functionalities participate sequentially in a one-pot process, could lead to the efficient construction of complex molecular architectures.

Design of Advanced Catalysts Incorporating this compound Scaffolds

The presence of both a Lewis basic nitrogen atom and a hydroxyl group makes this compound an attractive candidate for the development of bifunctional ligands for catalysis. The amino alcohol moiety can chelate to a metal center, creating a stable complex that can catalyze a variety of organic transformations. The long octyl chain could influence the solubility and stability of the resulting catalyst, potentially enabling its use in non-polar media or for the development of recyclable catalysts through immobilization on solid supports.

Future research in this area could involve the synthesis of a range of metal complexes with this compound as a ligand, followed by the evaluation of their catalytic activity in reactions such as asymmetric synthesis, cross-coupling reactions, and polymerization. The steric and electronic properties of the catalyst could be fine-tuned by modifying the substituents on the benzyl (B1604629) group or by quaternizing the amine. The cooperative effect of the amino and alcohol groups in the catalytic cycle, where one group might act as a binding site and the other as a proton shuttle, would be a particularly interesting aspect to investigate. Such metal-ligand bifunctional catalysis has been shown to be effective in hydrogen transfer reactions. acs.org

| Potential Catalytic Application | Metal Center | Ligand Modification |

| Asymmetric Hydrogenation | Ruthenium, Rhodium | Chiral substituents on the benzyl group |

| Cross-Coupling Reactions | Palladium, Nickel | Electron-donating/withdrawing groups on the benzyl ring |

| Polymerization | Titanium, Zirconium | Immobilization on a solid support |

Development of Sustainable Synthesis Routes for this compound and Its Derivatives

The development of green and sustainable methods for the synthesis of this compound is crucial for its potential large-scale applications. Traditional methods for the synthesis of similar amino alcohols often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Future research should focus on atom-economical and environmentally benign synthetic strategies.

One promising approach is the use of "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which enables the direct N-alkylation of amines with alcohols, producing water as the only byproduct. nih.gov This methodology could be applied to the synthesis of this compound by reacting 8-(methylamino)octan-1-ol with benzyl alcohol. Another sustainable route could involve the reductive amination of 8-oxooctan-1-ol with N-methylbenzylamine. The use of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of these processes. Additionally, exploring the use of bio-based starting materials for the synthesis of the octanol (B41247) backbone would contribute to the development of a fully sustainable production process.

| Sustainable Synthesis Approach | Key Reaction | Advantages |

| Borrowing Hydrogen Catalysis | N-alkylation of an amine with an alcohol | Atom-economical, water is the only byproduct |

| Reductive Amination | Reaction of a ketone/aldehyde with an amine | High efficiency, potential for stereocontrol |

| Use of Bio-based Feedstocks | Fermentation or chemical conversion of biomass | Reduced reliance on fossil fuels |

Theoretical Prediction and Experimental Validation of New Chemical Transformations

Computational chemistry can play a pivotal role in guiding the exploration of the chemical reactivity of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the structure, electronics, and reactivity of the molecule. These theoretical studies can predict the most likely sites for electrophilic and nucleophilic attack, the transition states of potential reactions, and the thermodynamic and kinetic feasibility of novel transformations.

For instance, computational analysis could be used to design catalysts with optimal activity and selectivity by modeling the interaction of the amino alcohol ligand with different metal centers. researchgate.net Theoretical calculations could also be used to predict the regioselectivity of intramolecular cyclization reactions and to understand the mechanism of action of catalysts incorporating this scaffold. The insights gained from these theoretical predictions would then be used to design and conduct targeted experiments to validate the computational findings, accelerating the discovery of new reactions and applications for this compound and its derivatives.

Investigation of this compound as a Building Block for Functional Materials (non-biological)

The long aliphatic chain of this compound makes it an interesting building block for the synthesis of functional materials with tailored properties. The incorporation of this molecule into polymers could introduce both hydrophobicity (from the octyl chain) and functionality (from the amino and alcohol groups). These functional groups could serve as sites for cross-linking, grafting, or post-polymerization modification.

Future research could explore the synthesis of polyesters, polyurethanes, or polyethers using this compound as a monomer or co-monomer. The resulting polymers could exhibit interesting self-assembly properties, forming micelles, vesicles, or other nanostructures in solution. The tertiary amine functionality could also be used to create pH-responsive materials that change their conformation or solubility in response to changes in acidity. Furthermore, the ability of the amino alcohol to coordinate with metal ions could be exploited to create metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and catalysis. The synthesis of functionalized polymers with specific applications is a growing field of research. routledge.com

Q & A

Q. What are the standard synthetic routes for 8-(N-Benzyl-N-methylamino)octan-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between N-benzyl-N-methylamine and a halogenated octanol derivative (e.g., 8-chloro-1-octanol). Key steps include:

- Using a polar aprotic solvent (e.g., acetonitrile) and a base (e.g., K₂CO₃) to deprotonate the amine and facilitate substitution .

- Temperature control (45–50°C) to balance reaction rate and byproduct formation .

- Purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization from hexane or column chromatography . Yield optimization may involve adjusting stoichiometry, catalyst loading, or employing microwave-assisted synthesis for faster kinetics.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic shifts (e.g., δ 2.2–2.5 ppm for N-methyl groups, δ 7.2–7.4 ppm for benzyl aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C-N stretch) confirm functional groups .

Q. How should researchers handle stability and storage of this compound?

- Store under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the benzyl group or hydroxyl moiety.

- Use amber glass vials to minimize light-induced degradation .

- Monitor purity periodically via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Contradictions often arise from differences in reaction scales, purification methods, or analytical protocols. To address this:

- Validate reproducibility by replicating conditions (solvent, temperature, catalyst) from multiple sources .

- Cross-check purity using orthogonal methods (e.g., NMR vs. LC-MS) to identify undetected impurities .

- Report detailed experimental metadata (e.g., humidity, reagent grades) to enable accurate comparisons .

Q. What computational strategies support the design of derivatives or analogs of this compound?

- Molecular Docking : Screen for bioactivity by docking the compound into target protein pockets (e.g., GPCRs) using software like AutoDock Vina.

- DFT Calculations : Predict regioselectivity in derivatization reactions (e.g., tosylation at the hydroxyl group) by analyzing electron density maps .

- QSAR Modeling : Correlate structural modifications (e.g., alkyl chain length) with physicochemical properties (logP, solubility) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Reactor Design : Transition from batch to flow chemistry to manage exothermic reactions and improve mixing efficiency .

- Byproduct Management : Optimize distillation parameters (e.g., vacuum pressure, reflux ratio) to isolate the product from side products like dialkylated amines .

- Regulatory Compliance : Ensure adherence to ICH guidelines for impurity profiling (<0.1% for unknown impurities) .

Q. How can researchers leverage open data practices to enhance reproducibility in studies involving this compound?

- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) with standardized metadata .

- Publish detailed synthetic protocols on platforms like Protocols.io , including troubleshooting notes (e.g., failed catalyst systems) .

- Collaborate with platforms like the NIST Chemistry WebBook to contribute thermochemical data (e.g., ΔrG°, ΔrH°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.